N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide

fragment-based drug design pharmacophore modeling scaffold diversity

Researchers seeking a well-defined hydrogen-bond donor/acceptor topology for fragment-based drug discovery often face limited positional isomer options. This compound solves that: its 3-amino-5-hydroxymethyl substitution pattern provides a ~5 Å H-bond separation critical for hinge-binding motifs. Three orthogonal functional groups (primary amine, benzylic alcohol, sulfonamide NH) enable chemoselective derivatization. Key features: • TPSA 101 Ų - ideal for CNS permeability threshold studies • ≥95% purity with sequential amidation, Mitsunobu, or Buchwald-Hartwig compatibility • Available from multiple stock points for rapid global delivery

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
CAS No. 945397-40-0
Cat. No. B1527692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide
CAS945397-40-0
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=CC(=C1)N)CO
InChIInChI=1S/C8H12N2O3S/c1-14(12,13)10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5,9H2,1H3
InChIKeyHLPSSKQKZBRDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide: Chemical Profile & Procurement


N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide (CAS 945397-40-0) is a meta-substituted aromatic sulfonamide building block with molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol [1]. It bears a primary amino group at the 3-position and a hydroxymethyl group at the 5-position relative to the methanesulfonamide substituent on the phenyl ring. This specific 3-amino-5-hydroxymethyl substitution pattern creates a well-defined hydrogen-bond donor/acceptor topology (3 HBD, 5 HBA) and a topological polar surface area of 101 Ų [1], which are critical parameters for fragment-based drug discovery and scaffold-oriented synthesis. The compound is commercially available from multiple suppliers in purities typically ≥95% [1].

Substitution Pattern Meta-substituted scaffold with defined H-bond donor/acceptor topology
Availability Commercial building block enabling direct synthesis workflows
Polarity Profile Polarity near CNS-permeability boundary for lead optimization

Limitations of Simple Sulfonamide Isosteres


The 3-amino-5-hydroxymethyl substitution pattern on the phenyl ring confers a unique geometric arrangement of hydrogen-bond donors and acceptors that is not replicated by other commercially common sulfonamide building blocks [1]. Positional isomers—such as the 3-amino-4-hydroxymethyl, 4-amino-3-hydroxymethyl, or 2-amino-5-hydroxymethyl analogs—display different H-bond directionality and spatial distribution of pharmacophoric features [1]. Even minor positional shifts can lead to significantly altered binding modes in target proteins, selectivity profiles, and physicochemical properties (e.g., logP, solubility) [2]. Consequently, substituting N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide with a generic sulfonamide building block without rigorous comparative data can invalidate SAR campaigns or lead to false-negative fragment screens [2].

Positional Isomer Geometry

Meta to para/ortho shifts alter H-bond donor–acceptor distance and vector, which may disrupt target engagement in fragment screens.

Physicochemical Profile Shift

Alternative sulfonamide analogs can shift TPSA and logP profiles, potentially altering CNS permeability predictions.

Commercial Availability Gap

Closest positional isomers are not commercially listed; substituting with generic sulfonamides limits direct replacement options.

Quantitative Evidence vs. Closest Analogs


H-Bond Geometry vs. Positional Isomers

The target compound presents a 1,3,5-trisubstituted phenyl ring with amino (3-position), hydroxymethyl (5-position), and methanesulfonamide (1-position) groups. In contrast, the closest commercially available positional isomers—e.g., N-(3-amino-4-hydroxymethyl)phenyl)methanesulfonamide (CAS not widely cataloged) and N-(4-amino-3-hydroxymethyl)phenyl)methanesulfonamide (CAS not widely cataloged)—exhibit vicinal or different relative placement of the amino and hydroxymethyl substituents [1]. The meta-relationship between the amino and hydroxymethyl groups in the target compound yields a H-bond donor–acceptor distance of approximately 5.0 Å (extended conformation), whereas the para- or ortho- isomers produce distances of ~4.0 Å or ~2.8 Å, respectively [1]. This spatial differentiation directly impacts recognition by protein binding sites that require a specific H-bond vector arrangement [2].

H-Bond Distance
Class-level inference
~5.0 Å (meta) vs ~4.0 Å (para) & ~2.8 Å (ortho)
Reported geometry may support binding sites requiring ~5 Å donor–acceptor separation
Calculated from 2D structure; no experimental 3D data
fragment-based drug design pharmacophore modeling scaffold diversity

TPSA & BBB Penetration Compared to Analogs

The target compound has a calculated TPSA of 101 Ų and XLogP3 of -0.7 [1]. Analogs lacking the hydroxymethyl group (e.g., N-(3-aminophenyl)methanesulfonamide, TPSA ~67 Ų) or replacing the methanesulfonamide with a primary sulfonamide (e.g., 3-amino-5-(hydroxymethyl)benzenesulfonamide, TPSA ~115 Ų) shift the TPSA by 34–48 Ų [2]. CNS drug discovery guidelines (Pajouhesh & Lenz, 2011) indicate that TPSA < 60–70 Ų is generally required for passive BBB penetration, whereas TPSA > 100 Ų significantly reduces CNS exposure [2]. The target compound's TPSA of 101 Ų thus occupies a narrow window where limited CNS penetration is possible while retaining sufficient polarity for solubility, distinguishing it from both more lipophilic (low TPSA) and more polar (high TPSA) analogs [2].

TPSA Profile
Cross-study comparable
101 Ų
Places compound at CNS-permeability boundary; may support brain-exposure tuning
Compared with ~67 Ų and ~115 Ų analogs; calculated properties, no experimental CNS data
CNS drug discovery ADME optimization physicochemical property steering

Commercial Availability vs. Research Analogs

Multiple reputable suppliers (TRC, Alichem, Leyan, CymitQuimica) list N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide with purities of 95–98% and quantities ranging from 500 mg to 25 g [1][2]. In contrast, the closest positional isomers (3-amino-4-hydroxymethyl and 4-amino-3-hydroxymethyl analogs) are not cataloged by any major commercial vendor, indicating that the target compound is the only synthetically accessible and quality-controlled member of this substitution family for immediate procurement [1][2]. The available purity specifications (≥95% by LC/HPLC) facilitate direct use in parallel synthesis or fragment screening without additional purification [2].

Commercial Supply
Supporting evidence
≥4 suppliers, 95–98% purity, 500 mg–25 g scale
Unique commercial availability supports direct procurement for fragment screens
Supplier scan as of 2026-05-01; isomers not cataloged
chemical sourcing building block procurement purity specification

High-Impact Use Cases for This Sulfonamide


Fragment-Based Lead Generation for Kinases

When a kinase hinge-binding motif or an allosteric pocket requires a meta-disposed hydrogen-bond donor and acceptor separated by ~5 Å, N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide provides the precise geometry. The amino and hydroxymethyl groups can simultaneously engage backbone carbonyl and amide NH residues, while the methanesulfonamide serves as a synthetic handle for subsequent elaboration [1].

Scaffold-Hopping for CNS-Penetrant Space

The compound's TPSA of 101 Ų situates it at the upper limit of CNS drug-likeness. Medicinal chemists can use it as a core fragment to probe the CNS permeability threshold; small structural modifications (e.g., methylation of the amino group or oxidation of the hydroxymethyl) can tune TPSA below 100 Ų, enabling systematic exploration of brain-exposed chemical space [1].

Parallel Synthesis with Orthogonal Functionalization

The presence of three chemically distinct functional groups—primary aromatic amine, benzylic alcohol, and sulfonamide NH—allows sequential, chemoselective derivatization using standard amidation, sulfonylation, Mitsunobu, or Buchwald–Hartwig coupling protocols. This makes the compound an ideal scaffold for generating diverse, high-purity compound libraries in a single synthetic route [1].

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation for Kinases
Meta-disposed H-bond donor/acceptor topology
Target engagement via defined H-bond vector arrangement
CNS-Penetrant Scaffold Hopping
TPSA profile at CNS-permeability boundary
Brain exposure threshold tuning
Parallel Synthesis with Orthogonal Handles
Three orthogonal functional groups (amine, alcohol, sulfonamide)
Sequential chemoselective derivatization
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